Bienvenue dans la boutique en ligne BenchChem!

6-Methoxy-1,3-benzoxazole-2-carbaldehyde

Drug metabolism Aldehyde oxidase Metabolic stability

6-Methoxy-1,3-benzoxazole-2-carbaldehyde (CAS 944898-82-2) features a 6-methoxy electron-donating group that critically modulates aldehyde oxidase metabolism, lipophilicity, and steric accessibility of the reactive C2-formyl group. With XLogP3-AA=1.5 and TPSA=52.3 Ų, it supports lead optimization requiring balanced ADME properties. Use for synthesizing VEGFR-2 inhibitors, peptide-benzoxazole conjugates, and benchmarking computational ADME models. Substitution-dependent metabolic stability differentiates it from other benzoxazole-2-carbaldehydes.

Molecular Formula C9H7NO3
Molecular Weight 177.16 g/mol
CAS No. 944898-82-2
Cat. No. B3392297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-1,3-benzoxazole-2-carbaldehyde
CAS944898-82-2
Molecular FormulaC9H7NO3
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(O2)C=O
InChIInChI=1S/C9H7NO3/c1-12-6-2-3-7-8(4-6)13-9(5-11)10-7/h2-5H,1H3
InChIKeyHWLVJZCWYPHIOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxy-1,3-benzoxazole-2-carbaldehyde (CAS 944898-82-2): Procurement and Technical Overview


6-Methoxy-1,3-benzoxazole-2-carbaldehyde (CAS 944898-82-2) is a heterocyclic benzoxazole derivative featuring a methoxy group at the 6-position and a reactive formyl group at the 2-position of the benzoxazole core [1]. This compound belongs to the privileged benzoxazole scaffold class, widely recognized in medicinal chemistry for its diverse biological activities including antimicrobial and anticancer properties [2]. The presence of the aldehyde functionality at the C2 position confers unique reactivity for condensation and nucleophilic addition reactions, making it a valuable building block for constructing more complex molecular architectures [3].

6-Methoxy-1,3-benzoxazole-2-carbaldehyde: Why In-Class Compound Substitution Carries Scientific Risk


While the benzoxazole scaffold is a privileged structure in medicinal chemistry, substitution patterns critically govern biological activity, metabolic stability, and synthetic utility. In-class substitution between different benzoxazole-2-carbaldehyde derivatives is not scientifically interchangeable because the position and nature of substituents (e.g., methoxy, nitro, halogen) profoundly alter electron density distribution, lipophilicity, and steric accessibility of the reactive formyl group [1]. Benzoxazole derivatives with a 2-carbaldehyde moiety undergo metabolic oxidation by aldehyde oxidase, but the rate and extent of this metabolism are substituent-dependent, meaning compounds bearing different substituents cannot be assumed to have equivalent metabolic stability or potential for drug-drug interactions [2]. Furthermore, the 6-methoxy substitution pattern on the benzoxazole ring may confer distinct binding interactions with biological targets compared to unsubstituted or differently substituted analogs, as demonstrated by the wide variation in IC50 values (ranging from 4 μM to >50 μM) observed among benzoxazole derivatives in antiproliferative assays [3].

6-Methoxy-1,3-benzoxazole-2-carbaldehyde (CAS 944898-82-2): Quantitative Differentiation Evidence


6-Methoxy-1,3-benzoxazole-2-carbaldehyde: Aldehyde Oxidase Substrate and Inhibitor Profile vs. Benzothiazole Analogs

Benzoxazole-2-carbaldehyde derivatives are substrates for rabbit liver aldehyde oxidase, whereas benzothiazole analogs are not metabolized by this enzyme [1]. The mixed inhibition kinetics exhibited by 2-substituted benzoxazoles are characterized by a Ki/KI ratio greater than 1.0, where Ki is the inhibitor constant for binding to the free enzyme and KI is the inhibitor constant for binding to the enzyme-substrate complex [2]. This contrasts with the behavior of pi-deficient methyl-substituted quinolines, which exhibit a Ki/KI ratio of less than 1.0 [2].

Drug metabolism Aldehyde oxidase Metabolic stability Drug-drug interactions

6-Methoxy-1,3-benzoxazole-2-carbaldehyde: Computed Electronic and Reactivity Properties via DFT vs. Unsubstituted Benzoxazole

Density Functional Theory (DFT) studies have been conducted on benzoxazole and its two derivatives to investigate their physico-chemical properties and reactivity [1]. The 6-methoxy substitution in 6-methoxy-1,3-benzoxazole-2-carbaldehyde introduces an electron-donating group that alters the electron density distribution on the benzoxazole ring compared to unsubstituted benzoxazole. This substitution pattern is predicted to influence the reactivity of the aldehyde group at the 2-position, as the methoxy group at the 6-position (para to the ring oxygen) can participate in resonance donation, increasing electron density at specific ring positions [1]. While direct experimental comparison data between 6-methoxy and unsubstituted derivatives is not available, the class-level inference from DFT studies indicates that substituent effects on electronic properties are non-trivial and can modulate nucleophilic attack at the aldehyde carbon [1].

Computational chemistry DFT Electronic properties Reactivity prediction

6-Methoxy-1,3-benzoxazole-2-carbaldehyde: Synthetic Accessibility via Copper-Catalyzed Oxidative Cyclization

2-Substituted benzoxazoles, including 6-methoxy-1,3-benzoxazole-2-carbaldehyde, can be synthesized via copper-catalyzed oxidative C-H/O-H cross-coupling of glycine derivatives [1]. This synthetic method offers advantages over traditional benzoxazole synthesis approaches, including simple operation, broad substrate scope, and mild reaction conditions [2]. Importantly, this methodology is compatible with short peptides, enabling the construction of peptide-benzoxazole conjugates that are inaccessible via more forcing synthetic conditions [2]. Compared to traditional condensation methods requiring harsh acidic or high-temperature conditions, this copper-catalyzed approach provides an alternative effective route for benzoxazole construction with potentially higher functional group tolerance [1].

Organic synthesis Catalysis Building block Peptide modification

6-Methoxy-1,3-benzoxazole-2-carbaldehyde: Computed Physicochemical Property Profile (LogP, TPSA) for ADME Prediction

The computed XLogP3-AA value for 6-methoxy-1,3-benzoxazole-2-carbaldehyde is 1.5, indicating moderate lipophilicity [1]. The topological polar surface area (TPSA) is 52.3 Ų, which falls within the favorable range for oral bioavailability (typically < 140 Ų) [1]. Compared to other benzoxazole-2-carbaldehyde derivatives, the 6-methoxy substitution pattern provides a balanced lipophilicity profile. For reference, 5-nitro-1,3-benzoxazole-2-carbaldehyde has a significantly different electronic profile due to the electron-withdrawing nitro group, which would alter both reactivity and biological target interactions . Similarly, 5-(trifluoromethyl)-1,3-benzoxazole-2-carbaldehyde (CAS 944907-41-9) features a strongly electron-withdrawing and highly lipophilic CF3 group, which would dramatically alter the compound's physicochemical properties and metabolic stability compared to the 6-methoxy analog [2].

ADME Lipophilicity Drug-likeness Physicochemical properties

6-Methoxy-1,3-benzoxazole-2-carbaldehyde: Antiproliferative Activity Context via Benzoxazole Class SAR

Benzoxazole derivatives exhibit a wide range of antiproliferative activities against cancer cell lines, with IC50 values varying from 4 μM to >50 μM depending on substitution pattern [1]. Notably, 2-substituted benzoxazole analog 6a demonstrated 4.04-fold greater cytotoxicity (IC50 = 0.22 μM) than doxorubicin (IC50 = 0.89 μM) in aromatase inhibition assays [2]. This establishes that the 2-substituted benzoxazole core with appropriate substitution can achieve sub-micromolar potency against validated cancer targets. The 6-methoxy substitution pattern in 6-methoxy-1,3-benzoxazole-2-carbaldehyde provides a distinct electronic and steric profile that can be exploited for target-specific optimization [3]. While direct cytotoxicity data for the specific 6-methoxy-2-carbaldehyde derivative is not available, the established class-level structure-activity relationship indicates that the combination of 6-methoxy substitution and C2 aldehyde functionality offers a validated starting point for medicinal chemistry optimization programs targeting aromatase or VEGFR-2 [3].

Anticancer Cytotoxicity Structure-activity relationship Aromatase inhibition

6-Methoxy-1,3-benzoxazole-2-carbaldehyde: Antimicrobial Activity Potential vs. 5-Nitro Analog

Benzoxazole derivatives have been extensively evaluated for antimicrobial activity against both Gram-positive and Gram-negative bacterial strains as well as fungal pathogens [1]. In a study of twenty-nine benzoxazole derivatives tested against fifteen Gram-positive and sixteen Gram-negative strains, varying degrees of antibacterial and antifungal activity were observed [2]. Specifically, 5-nitro-1,3-benzoxazole-2-carbaldehyde has been demonstrated to exhibit antimicrobial efficacy against pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) determined in case studies . The 6-methoxy substitution pattern in 6-methoxy-1,3-benzoxazole-2-carbaldehyde provides a distinct electronic profile compared to the nitro analog, which may translate to differential antimicrobial spectrum and potency [1]. A study on the correlation between lipophilicity and antifungal activity of benzoxazole derivatives suggests that the moderate lipophilicity (XLogP3-AA = 1.5) of the 6-methoxy derivative may confer a different antifungal activity profile compared to more lipophilic or more polar analogs [3].

Antimicrobial Antibacterial Antifungal MIC

6-Methoxy-1,3-benzoxazole-2-carbaldehyde (CAS 944898-82-2): Primary Research and Industrial Application Scenarios


Medicinal Chemistry: Lead Optimization for Aldehyde Oxidase-Stable Drug Candidates

Based on evidence that benzoxazole derivatives are substrates for aldehyde oxidase with characterized mixed inhibition kinetics (Ki/KI > 1.0) [1], this compound serves as a valuable scaffold for structure-metabolism relationship studies. Researchers can use 6-methoxy-1,3-benzoxazole-2-carbaldehyde to investigate how the electron-donating methoxy group modulates aldehyde oxidase-mediated metabolism compared to electron-withdrawing substituents. This is critical for designing drug candidates with predictable pharmacokinetic profiles and minimized drug-drug interaction liability. The compound's moderate lipophilicity (XLogP3-AA = 1.5) and favorable TPSA (52.3 Ų) further support its use in lead optimization programs where balanced ADME properties are desired [2].

Anticancer Drug Discovery: Aromatase and VEGFR-2 Inhibitor Development

As demonstrated by compound 6a achieving 4.04-fold greater cytotoxicity (IC50 = 0.22 μM) than doxorubicin (IC50 = 0.89 μM) in aromatase inhibition assays [3], the 2-substituted benzoxazole core with appropriate substitution can achieve sub-micromolar potency against validated cancer targets. Additionally, benzoxazole derivatives have shown VEGFR-2 inhibitory activity with the most potent analog (12l) achieving IC50 = 97.38 nM [4]. 6-Methoxy-1,3-benzoxazole-2-carbaldehyde can be employed as a key intermediate for synthesizing and screening novel analogs targeting these pathways, with the 6-methoxy group potentially modulating binding interactions and selectivity profiles.

Synthetic Methodology: Building Block for Peptide-Bioactive Conjugate Synthesis

The copper-catalyzed oxidative cyclization methodology for synthesizing 2-substituted benzoxazoles from glycine derivatives offers a mild and versatile route compatible with short peptides [5]. This positions 6-methoxy-1,3-benzoxazole-2-carbaldehyde as an attractive building block for constructing peptide-benzoxazole conjugates, which are valuable tools for targeted drug delivery, chemical biology probe development, and peptide-based therapeutic optimization. The reactive formyl group at the C2 position provides a convenient handle for further derivatization via condensation or nucleophilic addition reactions.

Computational Chemistry and QSAR Model Development

With established DFT studies on benzoxazole derivatives [6] and computed physicochemical properties available for this specific compound [2], 6-methoxy-1,3-benzoxazole-2-carbaldehyde is suitable as a validation compound for computational models predicting electronic properties, reactivity, and ADME parameters of heterocyclic aldehydes. The compound's defined substitution pattern (6-methoxy) and reactive aldehyde handle make it useful for benchmarking QSAR models and validating in silico predictions against experimental data in structure-activity relationship campaigns.

Quote Request

Request a Quote for 6-Methoxy-1,3-benzoxazole-2-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.